molecular formula C12H18 B086046 1,3,5-Triethylbenzene CAS No. 102-25-0

1,3,5-Triethylbenzene

Cat. No.: B086046
CAS No.: 102-25-0
M. Wt: 162.27 g/mol
InChI Key: WJYMPXJVHNDZHD-UHFFFAOYSA-N
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Description

1,3,5-Triethylbenzene is an aromatic hydrocarbon with the chemical formula C12H18. It is a derivative of benzene, where three ethyl groups are symmetrically substituted at the 1, 3, and 5 positions on the benzene ring. This compound is a colorless liquid that is practically insoluble in water but soluble in organic solvents such as ethanol and diethyl ether .

Biochemical Analysis

Biochemical Properties

It is known that 1,3,5-Triethylbenzene can be used in the synthesis of a series of di- and trinucleating ligands

Cellular Effects

It is known that the compound is practically insoluble in water , which suggests that it may have limited bioavailability and thus limited effects on cells

Preparation Methods

1,3,5-Triethylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, benzene reacts with ethyl bromide in the presence of a catalyst, typically aluminum chloride. The reaction conditions involve maintaining a controlled temperature to ensure the selective formation of the triethyl-substituted product .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,3,5-Triethylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions are less common for this compound, but it can be hydrogenated under high pressure in the presence of a metal catalyst to form the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common reagents used in these reactions include halogens (for halogenation), nitric acid (for nitration), and sulfuric acid (for sulfonation). The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1,3,5-Triethylbenzene has several applications in scientific research:

Comparison with Similar Compounds

1,3,5-Triethylbenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the size of the ethyl groups, which influence its physical properties and reactivity.

Properties

IUPAC Name

1,3,5-triethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-4-10-7-11(5-2)9-12(6-3)8-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYMPXJVHNDZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881228
Record name 1,3,5-Triethylbenzene
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Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

102-25-0
Record name 1,3,5-Triethylbenzene
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Record name 1,3,5-Triethylbenzene
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Record name 102-25-0
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Record name Benzene, 1,3,5-triethyl-
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Record name 1,3,5-Triethylbenzene
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Record name 1,3,5-triethylbenzene
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Record name 1,3,5-TRIETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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